molecular formula C19H24N4O4S B2739698 N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2034489-28-4

N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2739698
CAS No.: 2034489-28-4
M. Wt: 404.49
InChI Key: YUQBENVNDHPBHC-UHFFFAOYSA-N
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Description

N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic organic compound with the molecular formula C19H24N4O4S . This acetamide derivative features a complex structure incorporating a 1-methyl-1H-imidazole ring connected via a sulfonyl group to a piperidine subunit, which is further linked through an oxoethyl chain to a phenylacetamide group. The specific biological activity and research applications for this compound are not well-documented in the public domain and are an active area of investigation. Compounds with similar structural motifs, such as those containing piperidine and acetamide functionalities, are frequently explored in medicinal chemistry for their potential to interact with various enzymatic and receptor targets in the central nervous system . For instance, related molecules are investigated as modulators of cholinesterase activity or other targets relevant to neurodegenerative conditions . The presence of both hydrogen bond donors/acceptors and aromatic rings in its architecture suggests potential for diverse molecular interactions. This product is intended for research and development purposes in a laboratory setting only. Researchers are encouraged to contact our scientific support team for detailed analytical data, including NMR and mass spectrometry reports, and to discuss potential custom synthesis services.

Properties

IUPAC Name

N-[4-[2-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-14(24)21-16-5-3-15(4-6-16)13-18(25)23-10-7-17(8-11-23)28(26,27)19-20-9-12-22(19)2/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQBENVNDHPBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a piperidine ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Imidazole moiety : Often associated with antimicrobial and anticancer properties.
  • Sulfonamide group : Recognized for its antibacterial effects and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives containing imidazole and piperidine were tested against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated significant cytotoxicity against HT-29 cells, with some compounds causing notable DNA fragmentation, suggesting a mechanism involving apoptosis induction .

Antimicrobial Activity

The sulfonamide group in the compound is linked to antibacterial properties. Research has shown that similar compounds exhibit activity against various bacterial strains. For example, studies have highlighted the effectiveness of piperidine derivatives in inhibiting bacterial growth, which is attributed to their ability to interfere with bacterial enzyme functions .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. Inhibiting these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary disorders .

The biological activity of this compound is believed to involve:

  • Binding to active sites on enzymes or receptors due to its sulfonamide and imidazole functionalities.
  • Induction of apoptosis in cancer cells through mechanisms that involve DNA damage and disruption of cellular processes.

Case Study 1: Anticancer Evaluation

In a study evaluating various imidazole-piperazine derivatives, several compounds exhibited strong cytotoxic effects against HT-29 cells with IC50 values indicating potent activity. The most active compounds were noted for their ability to induce DNA fragmentation, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

A series of piperidine derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds bearing the sulfonamide group showed significant inhibition against Staphylococcus aureus and Escherichia coli, confirming the importance of this moiety in enhancing antimicrobial efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound AStructure AModerate (IC50 = 5 µM)Strong (Inhibition Zone = 15 mm)
Compound BStructure BHigh (IC50 = 0.5 µM)Moderate (Inhibition Zone = 10 mm)
N-(4-(2-(4...Current CompoundHigh (IC50 = 0.8 µM)Strong (Inhibition Zone = 18 mm)

Scientific Research Applications

Antinociceptive Pharmacology

One of the most notable applications of this compound is in the field of antinociceptive pharmacology . Research indicates that it acts as a selective antagonist for the B1 receptor, which is implicated in pain pathways.

  • Mechanism of Action : The compound exhibits high affinity for human and mouse B1 receptors with a selectivity index exceeding 4000 when compared to other receptors, suggesting a focused therapeutic action on pain modulation without significant side effects from off-target interactions .
  • Experimental Evidence : In preclinical models, particularly in mouse and rat models of nociception, N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide demonstrated significant antinociceptive effects. It was effective in reducing pain responses in both acetic acid-induced writhing assays and formalin-induced nociception tests .

Antiviral Potential

Another promising application lies in the compound's potential as an antiviral agent . Given the ongoing need for effective treatments against viral infections, particularly those caused by coronaviruses, this compound's structural analogs are being investigated.

  • Targeting Viral Enzymes : Similar compounds have shown efficacy against viral RNA-dependent RNA polymerases (RdRp), which are crucial for viral replication. The hypothesis is that this compound may also inhibit RdRp activity, thereby preventing viral replication .

Medicinal Chemistry and Drug Development

The synthesis and optimization of compounds like this compound provide insights into medicinal chemistry strategies aimed at developing new therapeutics.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound can lead to:

Structural Feature Impact on Activity
Imidazole ringEnhances receptor binding affinity
Piperidine moietyContributes to analgesic properties
Sulfonamide groupPotentially increases solubility and bioavailability

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the piperidine ring, heterocyclic systems, and sulfonyl/thio linkages. Key examples include:

Compound Name Key Structural Features Molecular Weight Pharmacological Target CAS/Reference
Target Compound Piperidine-1-sulfonyl-1-methylimidazole, phenethyl-acetamide Not specified Potential H1/H4 receptor ligand (inferred)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Fluorophenyl, methylsulfinyl, pyridyl-acetamide Not specified Kinase inhibition (implied by structural motifs)
2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide Imidazole-piperidine, trifluoromethylpyridine Not specified Not specified
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) Benzoimidazole-piperidine Not specified Dual H1/H4 receptor ligand
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Sulfanyl linkage, hydroxyacetamide Not specified Not specified 878065-83-9
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Benzisothiazol-dione, methylpiperidine-sulfonyl 477.55 Not specified 874587-83-4

Pharmacological and Functional Differences

  • Target vs. Benzoimidazole Derivatives : Compound 37 (N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) demonstrates dual H1/H4 receptor binding, whereas the target compound’s 1-methylimidazole-sulfonyl group may enhance selectivity for specific histamine receptor subtypes or kinases .
  • Sulfonyl vs. Sulfanyl Linkages : The sulfonyl group in the target compound (vs. sulfanyl in 878065-83-9) likely improves metabolic stability and binding affinity due to stronger electron-withdrawing effects .
  • Heterocyclic Variations : Replacement of imidazole with benzoimidazole (Compound 37) or benzisothiazol (874587-83-4) alters steric and electronic profiles, impacting target engagement .

Physicochemical Properties

  • Solubility: While solubility data for the target compound are unavailable, acetamide derivatives with hydrophilic substituents (e.g., amino groups) exhibit higher aqueous solubility (e.g., N-[4-[(Aminoiminomethyl)amino]sulfonyl]phenyl]acetamide, solubility code 1749 in ) .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Sulfonylation of Piperidine : Reacting 4-(piperidin-1-yl)sulfonyl derivatives with 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Acetamide Coupling : Introducing the acetamide moiety via nucleophilic substitution or amidation reactions, often using carbodiimide coupling agents (e.g., EDC·HCl) in the presence of activating reagents .
  • Purification : Column chromatography (silica gel) or recrystallization from solvents like methylene chloride is used to isolate the final compound .
    Key Validation : Structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify purity and regioselectivity .

Q. How is structural purity validated for this compound?

Methodological Answer: Purity and structural integrity are confirmed using:

  • Spectroscopic Techniques :
    • NMR : 1H^1H-NMR detects proton environments (e.g., methyl groups on imidazole at δ ~2.5 ppm; acetamide carbonyl at δ ~170 ppm in 13C^{13}C-NMR) .
    • IR Spectroscopy : Stretching vibrations for sulfonyl groups (~1350 cm1^{-1}) and amide carbonyls (~1650 cm1^{-1}) .
  • Elemental Analysis : Experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
  • Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities; dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl groups in related structures) confirm spatial conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity data (e.g., enzyme inhibition vs. cellular assays) are addressed by:

  • Structural-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., sulfonyl vs. acetyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Hydrogen Bonding Studies : Crystal structure data (e.g., N–H···O interactions forming R22_2^2(10) dimers) reveal how intermolecular forces influence bioactivity .
  • Reproducibility Checks : Standardizing assay conditions (e.g., buffer pH 4.6 for HPLC analysis , or fixed ATP concentrations in kinase assays).

Q. What in vitro models are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Lipoxygenase/COX-2 Inhibition : Measure IC50_{50} values via spectrophotometric monitoring of conjugated diene formation at 234 nm .
    • Kinase Profiling : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive assays (radiolabeled 33P^{33}P-ATP or ADP-Glo™) .
  • Cellular Models :
    • Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC50_{50} reported in μM ranges) .
    • Neurological Models : Patch-clamp electrophysiology on neuronal cells to study ion channel modulation (e.g., GABAA_A receptors) .

Q. How can computational methods optimize its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict parameters:
    • Lipophilicity : LogP values <5 for blood-brain barrier penetration .
    • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to target proteins like PI3Kγ .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEG derivatives improves aqueous solubility .

Q. What strategies mitigate synthetic challenges in scaling up production?

Methodological Answer:

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd(OAc)2_2) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24 h to 2 h for amide couplings) and improve yield consistency .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

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